molecular formula C10H16ClN3O B2634494 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride CAS No. 2138005-84-0

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

Cat. No.: B2634494
CAS No.: 2138005-84-0
M. Wt: 229.71
InChI Key: JWOPYCSNMDIOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique indolizine core, which is a bicyclic structure containing nitrogen, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a primary amine in a Mannich reaction to introduce the aminomethyl group at the desired position on the indolizine ring.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the corresponding carboxylic acid or its derivative reacts with an amine.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxo derivatives of the indolizine ring.

    Reduction: Reduced forms of the carboxamide or aminomethyl groups.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the indolizine core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)indole: Similar structure but lacks the tetrahydroindolizine core.

    5,6,7,8-Tetrahydroindolizine-1-carboxamide: Similar core structure but without the aminomethyl group.

    Indolizine-1-carboxamide: Lacks both the aminomethyl group and the tetrahydro structure.

Uniqueness

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is unique due to the combination of its aminomethyl group and the tetrahydroindolizine core. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-7-5-8(10(12)14)9-3-1-2-4-13(7)9;/h5H,1-4,6,11H2,(H2,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPYCSNMDIOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2CN)C(=O)N)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138005-84-0
Record name 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.